molecular formula C5H10N2O3 B1517804 1,4-Dioxane-2-carbohydrazide CAS No. 1097812-58-2

1,4-Dioxane-2-carbohydrazide

Cat. No. B1517804
CAS RN: 1097812-58-2
M. Wt: 146.14 g/mol
InChI Key: SBUPBLSDZSZQBG-UHFFFAOYSA-N
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Description

1,4-Dioxane-2-carbohydrazide, also known as 1,4-dioxane-2-carboxylic acid hydrazide, is a compound that is widely used in the synthesis of a variety of organic compounds. It is a versatile reagent with many applications in the synthesis of organic compounds and in the preparation of pharmaceuticals. This compound can also be used in the synthesis of polymers, dyes, catalysts, and other materials.

Scientific Research Applications

Photocatalytic and H2O2/UV Processes for 1,4-Dioxane Degradation

1,4-Dioxane is known for its solubility and volatility, contaminating water bodies as industrial effluent. Studies have optimized photocatalytic and H2O2/UVC processes for its removal. TiO2-based photocatalysis and a combination of H2O2/UVC have been effective in degrading low concentrations of 1,4-dioxane in water. The addition of H2O2 to the photocatalytic process alters the degradation rate depending on the photocatalyst used. These findings suggest a promising approach for mitigating the environmental impact of 1,4-dioxane through advanced treatment methods (Coleman et al., 2007).

Microbial Approaches for 1,4-Dioxane Biodegradation

Research has explored microbial strategies for 1,4-dioxane degradation, capitalizing on the capabilities of certain bacteria. For instance, the use of the facultative anaerobe Shewanella oneidensis in a microbially driven Fenton reaction has shown promising results in degrading 1,4-dioxane without the need for external H2O2 or UV light. This process operates at circumneutral pH and drives the degradation through microbial metabolism, offering a potential alternative for in situ remediation of contaminants like 1,4-dioxane (Sekar & DiChristina, 2014).

Advanced Oxidation Technologies for 1,4-Dioxane Degradation

Advanced oxidation technologies (AOTs) are recognized for their ability to mineralize 1,4-dioxane completely, addressing its resistance to conventional water treatment methods. Research indicates that factors like pH significantly affect the efficiency of AOTs. For example, TiO2 photocatalysis reactor systems demonstrate optimal efficiency under neutral pH conditions, highlighting the critical role of reaction conditions in the effectiveness of these technologies (Vescovi, Coleman, & Amal, 2010).

Fenton Treatment Optimization and Monitoring

The Fenton treatment method has been optimized for the degradation of 1,4-dioxane, showing promising results in terms of 1,4-dioxane removal and the enhancement of biodegradability of the solution. This approach not only achieves the complete removal of 1,4-dioxane but also significantly reduces chemical oxygen demand (COD). The study emphasizes the potential of the Fenton process, performed under neutral pH, for effective treatment, monitored through on-line FTIR, providing insights into the degradation pathway of 1,4-dioxane (Merayo et al., 2014).

Mechanism of Action

Target of Action

1,4-dioxane, a related compound, has been reported to interact with several targets such as subtilisin carlsberg, tumor necrosis factor ligand superfamily member 13b, epsin-1, structural polyprotein, and transforming growth factor beta-3 .

Mode of Action

It’s known that cyanoacetohydrazides, a class of compounds to which 1,4-dioxane-2-carbohydrazide belongs, can react at multiple sites, acting as both n- and c-nucleophiles . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

1,4-dioxane, a related compound, is known to be metabolized via cytochrome p450-catalysed hydrolysis and then oxidation, to produce 2-hydroxyethoxyacetic acid (heaa), considered to be a detoxification product .

Pharmacokinetics

1,4-dioxane, a related compound, is known to be rapidly and almost completely absorbed after inhalation and oral exposure . At relatively low doses, the primary route of metabolism of 1,4-Dioxane is via cytochrome P450-catalysed hydrolysis and then oxidation .

Result of Action

Exposure to 1,4-dioxane, a related compound, can result in eyes, nose, and throat irritation, with long-term effects including kidney and liver damage .

Action Environment

The action of this compound is likely influenced by environmental factors. For instance, 1,4-Dioxane, a related compound, is known to be mobile in groundwater and has led to concerns that 1,4-Dioxane plumes will expand beyond those of other common co-contaminants like CVOCs . This suggests that the environmental stability and efficacy of this compound may also be influenced by similar factors.

properties

IUPAC Name

1,4-dioxane-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-7-5(8)4-3-9-1-2-10-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUPBLSDZSZQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1097812-58-2
Record name 1,4-dioxane-2-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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